Kinase Inhibition Profile: AXL and c-MET Targeting Capability of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold, of which 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is a key building block, is explicitly claimed in patents as an inhibitor of AXL and c-MET kinases [1]. While no direct IC50 data was found for this specific acid, a structurally related pyrazolo[1,5-a]pyridine derivative, LDN-211904, demonstrates potent EphB3 kinase inhibition with an IC50 of 79 nM, highlighting the scaffold's potential for selective kinase targeting . Furthermore, other pyrazolo[1,5-a]pyridine derivatives have been reported with IC50 values in the low nanomolar range (e.g., p110α IC50 0.9 nM), underscoring the class's potency .
| Evidence Dimension | AXL and c-MET Kinase Inhibition |
|---|---|
| Target Compound Data | Class-level activity: AXL and c-MET kinase inhibition claimed in patents |
| Comparator Or Baseline | LDN-211904 (EphB3 IC50 = 79 nM) ; p110α PI3K inhibitor (IC50 = 0.9 nM) |
| Quantified Difference | Not directly comparable for AXL/c-MET; demonstrates scaffold potency |
| Conditions | Patent claim and in vitro kinase assays |
Why This Matters
This establishes the pyrazolopyridine core as a privileged structure for developing AXL and c-MET kinase inhibitors, a specificity not shared by all heterocyclic building blocks.
- [1] Patent EA-029757-B1. Pyrazolo [1,5-a] pyridine derivatives and methods of their application. 2018. View Source
